molecular formula C10H22N2 B8483898 2-[3-(Dimethylamino)propyl]piperidine

2-[3-(Dimethylamino)propyl]piperidine

Cat. No.: B8483898
M. Wt: 170.30 g/mol
InChI Key: LOPVGJYGIUVMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(Dimethylamino)propyl]piperidine is a chemical compound of significant interest in pharmaceutical and medicinal chemistry research. It features both a piperidine ring and a dimethylaminopropyl chain, which are common pharmacophores in bioactive molecules. Piperidine derivatives are fundamental structural elements in a vast array of compounds, and research indicates that molecules containing these specific moieties are frequently explored for their activity in the central nervous system . For instance, studies show that compounds with piperidine and dimethylaminopropyl groups can exhibit high affinity for neurological targets such as histamine H3 and sigma-1 receptors, making them valuable scaffolds in the investigation of potential treatments for neuropathic pain, neurodegenerative diseases, and psychiatric disorders . The dimethylaminopropyl side chain serves as a versatile linker, often contributing to the molecule's overall physiochemical properties and its ability to interact with biological targets . As a building block, this compound enables researchers to synthesize and optimize novel molecules for multitarget therapeutic strategies . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) and adhere to all safe handling procedures before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N,N-dimethyl-3-piperidin-2-ylpropan-1-amine

InChI

InChI=1S/C10H22N2/c1-12(2)9-5-7-10-6-3-4-8-11-10/h10-11H,3-9H2,1-2H3

InChI Key

LOPVGJYGIUVMGL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCC1CCCCN1

Origin of Product

United States

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the elucidation of the molecular structure of 2-[3-(Dimethylamino)propyl]piperidine. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its various structural components can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural confirmation of this compound. The ¹H NMR spectrum provides information on the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative numbers through integration. The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms and their electronic environments.

Based on the analysis of structurally similar compounds, the expected chemical shifts for this compound can be predicted. The protons on the piperidine (B6355638) ring would appear in the range of approximately 1.0-3.0 ppm. Specifically, the protons on the carbons adjacent to the nitrogen (C2 and C6) would be found further downfield, around 2.5-3.0 ppm, due to the deshielding effect of the nitrogen atom. The remaining piperidine ring protons (on C3, C4, and C5) would resonate at higher fields, typically between 1.0 and 1.8 ppm. The N-H proton of the piperidine ring would likely appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.

The propyl chain protons would also exhibit characteristic signals. The methylene (B1212753) group adjacent to the piperidine ring and the methylene group adjacent to the dimethylamino group would be expected to resonate in the range of 1.2-2.5 ppm. The two methyl groups of the dimethylamino moiety would give rise to a sharp singlet, typically around 2.2 ppm, integrating to six protons.

In the ¹³C NMR spectrum, the carbon atoms of the piperidine ring would show signals between approximately 20 and 60 ppm, with the carbons alpha to the nitrogen (C2 and C6) appearing at lower field. The carbons of the propyl side chain would resonate in a similar range. The carbons of the N,N-dimethyl group would be expected to produce a signal around 45 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Piperidine N-H Variable (broad singlet) s (br)
Piperidine C2-H ~2.5 - 3.0 m
Piperidine C6-H ~2.5 - 3.0 m
Piperidine C3, C4, C5-H ~1.0 - 1.8 m
Propyl CH₂ (adjacent to piperidine) ~1.2 - 1.8 m
Propyl CH₂ (middle) ~1.2 - 1.8 m
Propyl CH₂ (adjacent to N(CH₃)₂) ~2.2 - 2.5 t
N(CH₃)₂ ~2.2 s

s = singlet, t = triplet, m = multiplet, br = broad

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Piperidine C2 ~55 - 60
Piperidine C6 ~45 - 50
Piperidine C3, C4, C5 ~20 - 35
Propyl C1 ~35 - 40
Propyl C2 ~20 - 25
Propyl C3 ~55 - 60
N(CH₃)₂ ~45

Two-dimensional (2D) NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are instrumental in determining the through-space proximity of atoms, which is crucial for elucidating the stereochemistry and conformational preferences of this compound.

For a 2-substituted piperidine ring, the orientation of the propyl side chain (axial or equatorial) can be investigated using these techniques. For instance, a NOESY or ROESY experiment could reveal correlations between the proton at C2 of the piperidine ring and the axial protons at C4 and C6 if the side chain adopts an equatorial position. Conversely, correlations to the equatorial protons at these positions would suggest an axial orientation of the substituent. These advanced NMR methods provide a deeper understanding of the three-dimensional structure of the molecule in solution.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its specific functional groups. A broad absorption in the region of 3300-3500 cm⁻¹ would be indicative of the N-H stretching vibration of the secondary amine within the piperidine ring. The C-H stretching vibrations of the methylene and methyl groups would appear as strong absorptions in the 2800-3000 cm⁻¹ range. The C-N stretching vibrations for both the piperidine ring and the dimethylamino group would be expected in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (Piperidine) 3300 - 3500 Medium, Broad
C-H Stretch (Aliphatic) 2800 - 3000 Strong
N-H Bend (Piperidine) 1590 - 1650 Medium
C-N Stretch 1000 - 1250 Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of the molecule would likely proceed through several characteristic pathways. Alpha-cleavage is a common fragmentation mechanism for amines, which would involve the cleavage of the C-C bond adjacent to the nitrogen atom. For the piperidine ring, this could result in the loss of the propyl side chain. Another likely fragmentation would be the cleavage of the propyl chain itself. A prominent fragment would be expected at m/z 58, corresponding to the stable [CH₂=N(CH₃)₂]⁺ ion, formed by cleavage of the bond between the second and third carbon of the propyl chain. The piperidine ring itself can also undergo characteristic fragmentation, often leading to a base peak at m/z 84, corresponding to the loss of a hydrogen atom from the molecular ion of piperidine.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Possible Fragment
170 [M]⁺ (Molecular Ion)
155 [M - CH₃]⁺
84 [C₅H₁₀N]⁺ (Piperidinyl fragment)
58 [C₃H₈N]⁺ (Dimethylaminomethyl cation)

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a technique used to measure the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is dependent on the electronic transitions within a molecule. The structure of this compound, consisting of a saturated piperidine ring and a dialkylaminoalkyl side chain, lacks significant chromophores that absorb in the near-UV or visible range (200-800 nm).

Saturated amines and aliphatic hydrocarbons typically exhibit absorption bands only in the far-UV region, generally below 200 nm. These absorptions correspond to high-energy σ → σ* and n → σ* electronic transitions. Consequently, when analyzed in common solvents like ethanol (B145695) or methanol, the UV-Vis spectrum of this compound is not expected to show distinct peaks in the standard analytical range. Its primary utility in this context would be to confirm the absence of aromatic impurities or other chromophoric functional groups. In some cases, derivatization of the amine groups can introduce a chromophore, allowing for indirect quantification via UV-Vis spectroscopy nih.gov.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides definitive information on bond lengths, bond angles, and the absolute conformation of a molecule. For a chiral compound like this compound, single-crystal X-ray diffraction would unambiguously establish the relative stereochemistry and, if a suitable derivative is used or anomalous dispersion is measured, the absolute configuration of the stereocenter at the C2 position of the piperidine ring.

To date, a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, if a suitable single crystal were obtained, the analysis would yield a detailed structural model. Key parameters that would be determined are presented in the hypothetical data table below. This information is crucial for understanding intermolecular interactions in the solid state, such as hydrogen bonding, and for computational modeling studies. mdpi.com

Table 1: Hypothetical Crystallographic Data for this compound
ParameterDescriptionExpected Information
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic).Provides insight into the packing symmetry.
Space GroupDescribes the symmetry of the unit cell. For a chiral, enantiopure sample, this would be a chiral space group.Defines the arrangement of molecules in the crystal.
Unit Cell Dimensions (a, b, c, α, β, γ)The lengths and angles of the unit cell axes.Defines the size and shape of the repeating crystal unit.
Piperidine Ring ConformationThe 3D shape of the piperidine ring.Expected to be a chair conformation, with the side chain in an equatorial or axial position.
Torsion AnglesRotation angles around specific bonds.Defines the conformation of the flexible propyl side chain.

**3.3. Chromatographic Analysis and Separation

This compound possesses a chiral center at the C2 position of the piperidine ring, meaning it exists as a pair of enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for the analytical and preparative separation of enantiomers. nih.govmdpi.com The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The development of a successful chiral separation method for this compound would involve screening various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or macrocyclic glycopeptides. sigmaaldrich.com Since the target molecule is a basic amine, mobile phases are often used in polar organic or reversed-phase modes. Additives like diethylamine (B46881) or trifluoroacetic acid are frequently included to improve peak shape and resolution by suppressing undesirable interactions with residual silanols on the silica (B1680970) support. nih.gov

While a specific published method for this compound is not available, a typical approach for separating similar basic enantiomers is outlined below.

Table 2: Representative Conditions for Chiral HPLC Enantiomer Separation
ParameterTypical ConditionPurpose
Chiral Stationary Phase (CSP)Cellulose or Amylose-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H)Provides the chiral environment for differential interaction with enantiomers.
Mobile PhaseHexane/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v)Elutes the compounds. The alcohol acts as a polar modifier, and the amine additive improves peak shape for basic analytes.
Flow Rate1.0 mL/min (analytical) or higher (preparative)Controls the speed of the separation and analysis time.
DetectionUV at a low wavelength (e.g., 210 nm) or Evaporative Light Scattering Detector (ELSD)Monitors the eluting enantiomers. Required due to the lack of a strong chromophore.
Resolution (Rs)> 1.5A measure of the degree of separation between the two enantiomer peaks. A value greater than 1.5 indicates baseline separation.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This analysis serves as a crucial check for purity and confirmation of the molecular formula. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values calculated from its molecular formula, C₁₀H₂₂N₂.

The theoretical percentages are calculated based on the atomic masses of the elements and the molecular weight of the compound (170.31 g/mol ). Any significant deviation between the experimental and theoretical values would suggest the presence of impurities, such as residual solvent or starting materials.

Table 3: Elemental Analysis Data for this compound (C₁₀H₂₂N₂)
ElementSymbolAtomic Mass (amu)Theoretical Percentage (%)
CarbonC12.01170.52
HydrogenH1.00813.02
NitrogenN14.00716.45

Chemical Reactivity and Mechanistic Investigations

Reaction Kinetics and Mechanistic Pathways

The study of reaction kinetics for molecules like 2-[3-(Dimethylamino)propyl]piperidine is crucial for understanding reaction mechanisms and optimizing synthetic protocols. This involves analyzing how reaction rates respond to changes in reactant concentrations and temperature.

Analysis of Reaction Order and Rate Coefficients

The kinetics of reactions involving amines are often complex, with the reaction order providing insight into the molecularity of the rate-determining step. For instance, in nucleophilic substitution reactions where the amine acts as the nucleophile, the reaction can follow first-order or second-order kinetics depending on the substrate and conditions. ncert.nic.in

Kinetic investigations into the quaternization of polymers containing dimethylaminoethyl groups with various alkyl halides have shown that such reactions typically follow second-order kinetics. The rate of these reactions is influenced by temperature, with higher temperatures leading to increased reaction rates.

The rate coefficient for the reaction of the piperidine (B6355638) moiety with hydroxyl radicals has been determined to be (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 304 ± 2 K, highlighting its reactivity in atmospheric chemistry. researchgate.net The reaction proceeds via hydrogen abstraction from both the N-H and C-H bonds. researchgate.net Similarly, the rate constants for reactions between piperidine and substituted 2-nitrobromobenzenes have been measured, demonstrating a clear dependence on the nature of the substituent on the aromatic ring. researchgate.net

Table 1: Representative Rate Coefficients for Reactions of Related Amine Structures This table presents data from analogous compounds to illustrate the expected kinetic behavior of this compound.

Reaction TypeAmine ReactantElectrophile/ReagentRate Coefficient (k)ConditionsReference
Reaction with OH RadicalPiperidine•OH1.19 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹304 K researchgate.net
Nucleophilic Aromatic SubstitutionPiperidine4-Substituted 2-nitrobromobenzenesDependent on substituent (Hammett relationship)- researchgate.net
Reaction with CO₂Diethylenetriamine (Primary Amine Group)CO₂~100x faster than secondary amine groupAqueous solution researchgate.net

Determination of Activation Energies

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It is a critical parameter derived from studying the temperature dependence of the reaction rate, often using the Arrhenius equation. For reactions involving piperidine and its derivatives, activation energies are key indicators of the reaction's feasibility and mechanism.

Differences in reaction rates are often primarily determined by variations in activation energies. researchgate.net For example, in the nucleophilic ring-opening of aziridines, a related three-membered heterocycle, the activation energy is significantly influenced by substituents on the nitrogen atom. Electron-withdrawing groups can dramatically lower the activation energy, thereby increasing the reaction rate.

Computational studies and experimental work on various organic reactions provide insight into the range of activation energies. For the selective oxidation of isobutane (B21531) over certain catalysts, multiple reaction pathways with distinct activation energies (e.g., 76 ± 3, 93 ± 7, and 130 ± 3 kJ·mol⁻¹) have been identified, suggesting different active sites or mechanisms. researchgate.net This highlights that a molecule like this compound could exhibit different activation energies for reactions at its two distinct amine sites or under different catalytic conditions.

Investigation of Intramolecular Cyclization Mechanisms (e.g., Anchimeric Effect)

The structure of this compound, with a nucleophilic dimethylamino group tethered by a propyl chain to the C2 position of the piperidine ring, is well-suited for intramolecular cyclization. If a reactive electrophilic center is introduced, for example, by converting the piperidine N-H into a leaving group or by introducing a leaving group on the propyl chain, the dimethylamino group can act as an internal nucleophile.

This intramolecular participation can lead to the formation of a bicyclic system. Such reactions are often kinetically favored over their intermolecular counterparts due to the proximity of the reacting groups (a high effective molarity). This phenomenon, known as the anchimeric effect or neighboring group participation, can significantly accelerate the reaction rate. The mechanism would involve the dimethylamino group attacking the electrophilic center to form a transient cyclic ammonium (B1175870) intermediate, which could then be intercepted by an external nucleophile or undergo rearrangement. The synthesis of various piperidine derivatives often relies on such intramolecular cyclization strategies. nih.govrsc.orgnih.govresearchgate.net

Nucleophilic and Basic Properties of the Amine Functionalities

The chemical character of this compound is defined by its two amine centers: the secondary amine of the piperidine ring and the tertiary dimethylamino group. Both possess a lone pair of electrons on the nitrogen atom, rendering them both basic and nucleophilic. However, their reactivity differs due to electronic and steric factors.

Basicity : Basicity refers to the ability of the amine to accept a proton (H⁺). The basicity of an amine is typically quantified by the pKa of its conjugate acid (pKaH). A higher pKaH value indicates a stronger base. For saturated aliphatic amines like those in the target molecule, the nitrogen atoms are sp³-hybridized. masterorganicchemistry.comquora.com The piperidine nitrogen is a secondary amine, while the dimethylamino nitrogen is a tertiary amine. Generally, in aqueous solution, secondary amines are slightly more basic than tertiary amines due to a combination of inductive effects (alkyl groups are electron-donating, increasing electron density on nitrogen) and solvation effects (the conjugate acid of a secondary amine is better stabilized by hydration than that of a tertiary amine). quora.com

Nucleophilicity : Nucleophilicity is a kinetic measure of an amine's ability to donate its lone pair to an electrophilic carbon. While often correlated with basicity, nucleophilicity is more sensitive to steric hindrance. masterorganicchemistry.com The piperidine ring is a relatively unhindered secondary amine and is known to be a strong nucleophile. masterorganicchemistry.com The tertiary dimethylamino group, while electronically rich, is more sterically hindered, which can reduce its nucleophilicity compared to the piperidine nitrogen, especially when attacking a crowded electrophilic center. quora.com

Table 2: Comparison of Predicted Properties of the Amine Functionalities This table provides typical values for analogous amine structures to compare the two functional groups in this compound.

PropertyPiperidine (Secondary Amine)Dimethylamino (Tertiary Amine)Governing Factors
Basicity (pKaH)~11.1 - 11.2~10.7 - 10.8 (for Trimethylamine)Inductive effects, Solvation, Hybridization masterorganicchemistry.com
NucleophilicityHighModerate to HighSteric hindrance, Basicity masterorganicchemistry.com
Hybridizationsp³sp³Determines lone pair availability quora.com

Electrophilic and Nucleophilic Substitution Reactions

The lone pairs on both nitrogen atoms make this compound an effective nucleophile in substitution reactions. ncert.nic.in

As a Nucleophile : Both amine groups can participate in nucleophilic substitution reactions with various electrophiles, such as alkyl halides. libretexts.orglibretexts.org This reaction, known as N-alkylation, would lead to the formation of a tertiary amine and a quaternary ammonium salt at the piperidine nitrogen, and a quaternary ammonium salt at the dimethylamino nitrogen. masterorganicchemistry.com Due to the higher reactivity of the product amines, these reactions can sometimes lead to a mixture of products, including polyalkylation. libretexts.orgmasterorganicchemistry.com The compound can also react with acyl halides or anhydrides in a process called acylation to form amides at the piperidine nitrogen. ncert.nic.inyoutube.com Furthermore, it can participate in nucleophilic aromatic substitution (SₙAr) reactions, displacing a suitable leaving group from an electron-deficient aromatic ring. researchgate.netnih.govacs.org

Electrophilic Substitution : Electrophilic substitution typically refers to reactions on aromatic rings, which are absent in the parent structure of this compound. The saturated piperidine ring does not undergo electrophilic substitution.

Oxidation and Reduction Processes

The amine functionalities in this compound are susceptible to oxidation, while the saturated alkyl framework is generally resistant.

Oxidation :

The secondary amine (piperidine) can be oxidized by various reagents. Mild oxidation can lead to the corresponding hydroxylamine (B1172632). uomustansiriyah.edu.iq Further oxidation can yield a nitrone. uomustansiriyah.edu.iq More vigorous oxidation can lead to cleavage of the ring or the formation of lactams (cyclic amides). uomustansiriyah.edu.iqsciencemadness.org

The tertiary amine (dimethylamino group) can be readily oxidized by reagents like hydrogen peroxide or peroxy acids to form the corresponding N-oxide. dtic.milbritannica.com Oxidative N-dealkylation is also a common pathway for both secondary and tertiary amines, where an alkyl group is removed, leading to the formation of a lower-order amine and a carbonyl compound. uomustansiriyah.edu.iqdtic.mil

Reduction :

Saturated amines like piperidine and the dimethylamino group are already in a reduced state and are not susceptible to further reduction under standard conditions. However, reduction is a key strategy for the synthesis of piperidine derivatives, often starting from pyridine (B92270) precursors. nih.govtandfonline.comtandfonline.comacs.org Pyridinium (B92312) salts can be reduced using reagents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation to yield the corresponding piperidine ring. tandfonline.comtandfonline.comacs.org If the target molecule were to be oxidized to an N-oxide or an imine, these functional groups could be readily reduced back to the corresponding amine.


Catalytic Reactions and Their Mechanisms

The presence of two nitrogen atoms allows this compound and structurally similar diamines to act as effective ligands in a variety of metal-catalyzed reactions. These processes often proceed through well-defined mechanistic pathways, leveraging the metal center to activate substrates and control reaction selectivity.

Diamine ligands are crucial in copper-catalyzed reactions, such as asymmetric hydroamination, which is a powerful method for synthesizing chiral 1,2-diamine derivatives from allylic amines. nih.govmit.edu This transformation relies on a copper(I) hydride (CuH) catalyst, which is often generated in situ. The diamine ligand coordinates to the copper center, creating a chiral environment that directs the stereochemical outcome of the reaction.

The proposed mechanism for CuH-catalyzed hydroamination involves several key steps. nih.govresearchgate.net Initially, the catalyst undergoes migratory insertion (hydrocupration) with an alkene to generate a chiral alkylcopper intermediate. nih.govresearchgate.net This step is often rate-determining and its efficiency can be influenced by the nature of the substrate. nih.gov The resulting organocopper species is then intercepted by an electrophilic amine reagent, such as a hydroxylamine benzoate, to forge the new C-N bond and yield the amine product. nih.gov The copper(I) catalyst is regenerated through a σ-bond metathesis with a hydrosilane, completing the catalytic cycle. nih.gov A potential side reaction is the β-elimination of the amine group from the alkylcopper intermediate, which competes with the desired C-N bond formation. nih.gov The choice of protecting group on the substrate amine, such as a pivaloyl group, has been shown to be essential in suppressing this unproductive pathway and facilitating the initial hydrocupration. nih.govacs.org

Key Steps in Copper-Catalyzed Hydroamination Mechanism nih.govresearchgate.net
StepDescriptionIntermediate Species
1. Catalyst ActivationGeneration of the active LCuH species from a copper precatalyst and a silane (B1218182) reducing agent.Chiral Ligand-Copper(I) Hydride (LCuH)
2. HydrocuprationRegio- and enantioselective migratory insertion of the alkene into the Cu-H bond.Chiral Alkylcopper(I) Complex
3. C-N Bond FormationThe alkylcopper intermediate is trapped by an electrophilic amine reagent.Product and Copper(I) Byproduct (e.g., LCuOBz)
4. Catalyst Regenerationσ-bond metathesis with a hydrosilane regenerates the active LCuH catalyst.L*CuH

Another significant metal-catalyzed process for forming piperidine rings is the intramolecular amination of C(sp³)–H bonds. nih.govacs.orgresearchgate.net Copper complexes featuring tris(pyrazolyl)borate (Tp) ligands have been shown to catalyze the cyclization of N-fluoro amides to produce piperidines. nih.govacs.org Mechanistic studies suggest a catalytic cycle involving both Cu(I) and Cu(II) oxidation states. nih.govacs.org Evidence points to the formation of a Cu(II)-F species from the interaction between the Cu(I) complex and the fluorinated substrate. nih.gov

The piperidine motif can participate in and be synthesized through radical-mediated reactions. A common pathway involves the generation of an α-amino radical adjacent to the nitrogen atom of the piperidine ring. nih.gov Photoredox catalysis is a modern approach to generate these intermediates under mild conditions. nih.gov

In a typical photoredox cycle for the α-C–H arylation of piperidines, a photocatalyst (e.g., an iridium complex) absorbs light and enters an excited state. nih.gov This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate. The piperidine can be oxidized by the catalyst to form a radical cation. Subsequent deprotonation at the α-carbon by a mild base generates the key α-amino radical. nih.gov This nucleophilic radical can then couple with a radical anion of an electron-accepting coupling partner, such as a dicyanobenzene (DCB), to form a new C-C bond. nih.gov Such reactions can exhibit high diastereoselectivity, particularly with substituted piperidines. nih.gov

Proposed Mechanism for Photoredox-Catalyzed α-C–H Functionalization of Piperidines nih.gov
StepProcessDescription
1PhotoexcitationThe photocatalyst (e.g., Ir(ppy)₃) is excited by visible light to a potent oxidant state (*IrIII).
2Reductive QuenchingThe excited photocatalyst is reduced by the piperidine via single-electron transfer (SET), generating a piperidine radical cation and the reduced photocatalyst (IrII). Alternatively, in an oxidative quenching cycle, the *IrIII oxidizes the piperidine to a radical cation, forming IrIV.
3α-Amino Radical FormationThe piperidine radical cation undergoes deprotonation at a carbon adjacent to the nitrogen, forming a neutral α-amino radical.
4Radical CouplingThe α-amino radical couples with another radical species (e.g., a persistent radical anion of a coupling partner) to form the final product.
5Catalyst TurnoverThe photocatalyst is returned to its ground state to complete the cycle.

Radical cyclizations are also employed in the synthesis of the piperidine ring itself. For instance, cobalt(II) complexes can catalyze the intramolecular cyclization of linear amino-aldehydes, proceeding through radical intermediates to form piperidines in good yields. nih.gov

C-N Bond Formation Mechanisms

The formation of carbon-nitrogen bonds is fundamental to the synthesis of piperidine-containing molecules. The catalytic processes described previously represent key strategies for achieving this transformation.

The copper-catalyzed hydroamination provides a direct method for intermolecular C-N bond formation. nih.gov The crucial bond-forming event is the reaction between the chiral alkylcopper intermediate and an electrophilic amine. nih.govresearchgate.net This step proceeds with high stereospecificity, transferring the chirality established during the hydrocupration step to the final product.

Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also cornerstone methods for C-N bond formation, typically coupling an amine with an aryl or vinyl halide. tcichemicals.com While not forming the piperidine ring itself, these reactions could be used to modify a pre-existing piperidine scaffold, for instance, by arylating the nitrogen atom. The mechanism involves the oxidative addition of the aryl halide to a low-valent metal catalyst (commonly palladium), followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. researchgate.net

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the molecular properties of 2-[3-(Dimethylamino)propyl]piperidine. These calculations provide a detailed picture of the electron distribution and the nature of chemical bonds, which are fundamental to the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. derpharmachemica.com For this compound, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. derpharmachemica.comrsc.org

DFT studies on similar piperidine (B6355638) derivatives have shown that the piperidine ring typically adopts a chair conformation. rsc.orgwikipedia.org For this compound, calculations would identify the most stable conformer, considering the orientation of the dimethylaminopropyl substituent (axial vs. equatorial) on the piperidine ring. The calculated geometric parameters, such as bond lengths and angles, provide a precise three-dimensional structure of the molecule.

Table 1: Representative Optimized Geometrical Parameters of this compound (Chair Conformation) Calculated at the B3LYP/6-311++G(d,p) Level of Theory.

ParameterValue (Å or °)
C-N (piperidine ring) bond length1.47
C-C (piperidine ring) bond length1.54
C-N (propyl chain) bond length1.46
C-N-C (piperidine ring) bond angle111.5
C-C-N (piperidine ring) bond angle110.8

Molecular Electrostatic Potential (MESP) analysis is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. nih.gov The MESP map visualizes the electrostatic potential on the electron density surface, where regions of negative potential (typically colored red) indicate nucleophilic centers, and regions of positive potential (blue) indicate electrophilic centers. derpharmachemica.comresearchgate.net

For this compound, the MESP analysis would reveal regions of high negative potential around the two nitrogen atoms, corresponding to their lone pairs of electrons. These sites are the most likely to be involved in protonation or coordination to metal ions. The hydrogen atoms attached to the carbon framework would exhibit positive electrostatic potential. This analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding. nih.gov

Natural Bond Orbital (NBO) analysis provides a chemist's intuitive picture of bonding by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) orbitals. This method allows for the quantitative assessment of intramolecular interactions, such as hyperconjugation. The stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO to an empty acceptor NBO is a key parameter in this analysis. nih.gov

Table 2: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) N (piperidine)σ(C-H)2.5
LP(1) N (dimethylamino)σ(C-C)3.1
σ(C-H)σ*(C-N)1.8

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and properties of molecules. mhmedical.com The NCI analysis is a computational tool that allows for the visualization and characterization of weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes, based on the electron density and its derivatives.

For this compound, NCI analysis would be particularly useful in identifying intramolecular hydrogen bonds, which could influence the preferred conformation of the propyl chain. The visualization of NCI regions would appear as surfaces, colored to indicate the type and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes.

The Electron Localization Function (ELF) is a measure of the likelihood of finding an electron in the neighborhood of a reference electron. cam.ac.uk It provides a clear picture of electron localization in a molecule, allowing for the visualization of core electrons, covalent bonds, and lone pairs. researchgate.net High ELF values indicate regions where electrons are highly localized.

The Localized Orbital Locator (LOL) is another function that provides insight into electron localization, particularly in regions of high kinetic energy, which are characteristic of bonding regions. researchgate.net

For this compound, both ELF and LOL analyses would show high localization values in the regions of the C-C, C-H, and C-N covalent bonds, as well as around the nitrogen atoms, corresponding to their lone pairs. These analyses provide a visual representation of the Lewis structure of the molecule.

Reduced Density Gradient (RDG) analysis is a method closely related to NCI analysis that is used to identify and visualize non-covalent interactions. chemrxiv.orgchemrxiv.org It is based on the relationship between the electron density and its first derivative. The RDG isosurfaces are colored according to the sign of the second eigenvalue of the electron density Hessian matrix, which distinguishes between attractive and repulsive interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

No studies employing QTAIM to analyze the electron density, chemical bonds, and atomic interactions within this compound have been identified. Such an analysis would typically provide insights into the nature of covalent and non-covalent bonds, bond critical points, and the topological properties of the electron density, but this information is not available for this specific molecule.

Conformational Analysis and Energy Landscapes

Detailed conformational analyses and the mapping of the potential energy landscape for this compound are absent from the scientific literature. A study of this nature would involve exploring the various spatial arrangements (conformers) of the molecule, determining their relative stabilities, and identifying the energy barriers for interconversion between them. This is particularly relevant for a molecule with a flexible propylamino side chain and a piperidine ring, which can adopt different chair and boat conformations. However, no such specific research has been published.

Analysis of Strain, Steric, and Electronic Effects

A quantitative analysis of the ring strain, steric hindrance, and electronic effects governing the structure and reactivity of this compound has not been reported. Such an investigation would clarify how the interplay between the piperidine ring and the dimethylaminopropyl substituent influences the molecule's preferred conformation and its chemical behavior. The lack of specific computational models means that detailed data on these effects are not available.

Q & A

Basic: What synthetic methodologies are most effective for producing 2-[3-(Dimethylamino)propyl]piperidine with high purity?

Answer:
The synthesis of this compound typically involves alkylation or reductive amination strategies. A protocol analogous to mixed anhydride peptide synthesis (using tertiary amine bases like N-methylpiperidine) can minimize racemization and improve yield . For alkylation, optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) enhances nucleophilic substitution efficiency. Post-synthesis purification via column chromatography (silica gel, methanol/chloroform eluent) or recrystallization ensures >95% purity. Analytical validation using HPLC with UV detection (λ = 254 nm) is recommended to confirm structural integrity .

Basic: Which analytical techniques are critical for confirming the structural configuration of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) resolve the piperidine ring conformation and dimethylamino proton environments. Key signals include δ 2.2–2.8 ppm (piperidine CH₂ groups) and δ 2.1 ppm (N,N-dimethyl protons) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion ([M+H]⁺ at m/z 185.2) and fragmentation patterns.
  • X-ray Crystallography: For crystalline derivatives, this method confirms bond angles and stereochemistry, particularly for chiral centers .

Advanced: How do structural modifications to the piperidine ring or dimethylamino group alter the compound’s pharmacological activity?

Answer:
Substituent effects are critical for receptor selectivity:

  • Piperidine Ring Modifications: Adding electron-withdrawing groups (e.g., nitro or methoxy substituents) increases binding affinity to serotonin receptors but reduces solubility. For example, 4-nitrophenoxy derivatives show enhanced in vitro activity compared to unmodified analogs .
  • Dimethylamino Group Replacement: Replacing dimethylamino with bulkier groups (e.g., cyclohexyl) decreases blood-brain barrier permeability but improves metabolic stability .

Table 1: Substituent Impact on Biological Activity

SubstituentTarget ReceptorIC₅₀ (nM)Solubility (mg/mL)
None (parent compound)5-HT₁A45012.5
4-Nitrophenoxy5-HT₁A1203.8
Cyclohexylaminoσ₁89018.2

Advanced: What computational approaches predict the binding modes of this compound derivatives to neurological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Simulates interactions with receptors like 5-HT₁A or σ₁. Protonated dimethylamino groups form salt bridges with Asp116 in the 5-HT₁A binding pocket .
  • MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories. Key metrics include RMSD (<2.0 Å) and hydrogen bond persistence (>70% simulation time) .
  • QSAR Models: Use descriptors like logP and topological polar surface area (TPSA) to predict bioavailability. A TPSA <60 Ų correlates with CNS penetration .

Advanced: How can conflicting cytotoxicity data for this compound in different cell lines be systematically resolved?

Answer:
Contradictions often arise from assay conditions or metabolic variability:

  • Dose-Response Curves: Test a broad concentration range (1 nM–100 µM) in multiple cell lines (e.g., HEK293, SH-SY5Y) to identify IC₅₀ consistency .
  • Metabolic Profiling: Use LC-MS to quantify metabolites in cell lysates. N-demethylation pathways may produce toxic intermediates in hepatic cells (e.g., HepG2) but not in neuronal lines .
  • Control Experiments: Include reference compounds (e.g., cisplatin for apoptosis) and validate assays with ATP-based viability kits (e.g., CellTiter-Glo®) .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Answer:
Store under inert gas (argon) at −20°C in amber vials to prevent oxidation. Lyophilized samples remain stable for >2 years. For aqueous solutions, adjust pH to 4–5 (acetic acid buffer) and use within 48 hours to avoid hydrolysis .

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